

An In-depth Technical Guide to 3-Benzoylacrylic Acid (CAS 583-06-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Benzoylacrylic acid

Cat. No.: B097660

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzoylacrylic acid, identified by CAS number 583-06-2, is a pivotal chemical intermediate recognized for its versatile molecular architecture.^[1] Possessing a phenyl ketone, a carboxylic acid, and an unsaturated carbon backbone, this compound serves as a valuable precursor in the synthesis of a diverse range of organic molecules.^[1] Its utility is most pronounced in the fields of fine chemicals, pharmaceuticals, and agrochemicals, where it functions as a foundational building block for complex derivatives.^[1] This guide provides a comprehensive technical overview of **3-benzoylacrylic acid**, detailing its chemical and physical properties, established synthesis protocols, key chemical reactions, and significant applications, with a particular focus on its role in drug discovery and development.

Core Chemical and Physical Properties

3-Benzoylacrylic acid is a solid, typically appearing as white to light yellow crystals.^[1] Its molecular formula is $C_{10}H_8O_3$, with a molecular weight of approximately 176.17 g/mol.^{.[2][3]} The compound is predominantly found in its more stable trans isomeric form.^{.[4][5]}

Table 1: Physicochemical Properties of 3-Benzoylacrylic Acid

Property	Value	Source(s)
CAS Number	583-06-2	[2] [3]
Molecular Formula	C ₁₀ H ₈ O ₃	[2] [3]
Molecular Weight	176.17 g/mol	[2] [3]
Appearance	White to light yellow crystalline powder	[1] [6]
Melting Point	94-97 °C	[7]
Boiling Point	333.9 °C at 760 mmHg	
Solubility	Insoluble in water. [4] [7] Soluble in alcohol, ether, and hot water. [6]	
IUPAC Name	(E)-4-oxo-4-phenylbut-2-enoic acid	[2]

The structural arrangement of functional groups—a ketone, a carboxylic acid, and an alkene—confers a unique reactivity profile upon the molecule, making it a versatile reagent in organic synthesis.[\[1\]](#)

Synthesis of 3-Benzoylacrylic Acid: A Mechanistic Perspective

The most established and widely utilized method for synthesizing **3-benzoylacrylic acid** is the Friedel-Crafts acylation of benzene with maleic anhydride.[\[6\]](#) This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[\[8\]](#)[\[9\]](#)

The Friedel-Crafts Acylation Workflow

The synthesis involves the reaction of maleic anhydride with benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[\[10\]](#) The catalyst's role is to activate the maleic anhydride, generating a potent electrophile, an acylium ion, which then attacks the electron-rich benzene ring.[\[9\]](#)[\[11\]](#)

Caption: Workflow for the synthesis of **3-Benzoylacrylic acid** via Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure found in *Organic Syntheses*.[\[10\]](#)

Materials:

- Maleic anhydride (0.347 mole)
- Dry, thiophene-free benzene (2.24 moles)
- Anhydrous aluminum chloride (0.75 mole)
- Concentrated hydrochloric acid
- Water
- Sodium carbonate
- Filter aid (e.g., Celite)

Procedure:

- **Reaction Setup:** In a three-necked round-bottomed flask equipped with a stirrer and reflux condenser, dissolve maleic anhydride in benzene.
- **Catalyst Addition:** With stirring, add anhydrous aluminum chloride in portions. The addition should be controlled to maintain a moderate reflux of the benzene. This step is exothermic.
- **Reflux:** After the addition is complete, heat the mixture under reflux with stirring for one hour to ensure the reaction goes to completion.
- **Hydrolysis:** Cool the reaction flask thoroughly in an ice bath. Carefully hydrolyze the reaction mixture by the slow addition of water, followed by concentrated hydrochloric acid. This step decomposes the aluminum chloride complex.
- **Benzene Removal:** Transfer the mixture to a Claisen flask and remove the benzene and some water via distillation under reduced pressure. This is done at a moderate temperature

(50-60°C) to prevent side reactions.[10]

- Crude Product Isolation: While the residue is still warm, transfer it to a beaker. Upon cooling, the crude **3-benzoylacrylic acid** will solidify. Collect the solid by suction filtration and wash it with a solution of hydrochloric acid in water, followed by a water wash.
- Purification: Dissolve the crude product in a warm aqueous solution of sodium carbonate. Add a filter aid and filter the solution to remove impurities.
- Precipitation: Cool the filtrate and carefully add concentrated hydrochloric acid with efficient stirring and cooling to precipitate the purified **3-benzoylacrylic acid**.
- Final Product: Collect the purified product by suction filtration, wash with cold water, and dry to a constant weight. The final product is the anhydrous form.[10]

Causality and Self-Validation: The use of excess benzene serves as both a reactant and a solvent. The portion-wise addition of AlCl_3 controls the exothermic reaction. The specific workup procedure involving hydrolysis with HCl and subsequent purification via a carbonate solution is critical to separate the desired acid from unreacted starting materials and byproducts.[10] The final precipitation with acid regenerates the carboxylic acid from its sodium salt, ensuring a high-purity product.

Chemical Reactivity and Applications in Drug Development

The rich chemical functionality of **3-benzoylacrylic acid** makes it an attractive starting material for synthesizing a wide array of derivatives.[1] Its α,β -unsaturated carbonyl system is particularly important, enabling reactions like Michael additions and esterifications.[1]

Key Reactions

- Michael Addition: The double bond is susceptible to nucleophilic attack. For instance, it can react with amines like morpholine to form substituted butyric acid derivatives.[4][7] This reaction is fundamental for introducing new functional groups and building molecular complexity.

- Esterification: The carboxylic acid group can be readily esterified. A common method involves reacting it with an alcohol (e.g., ethanol) in the presence of an acid catalyst to produce the corresponding ester, such as ethyl 3-benzoylacrylate.[12][13]
- Heterocycle Synthesis: The reactive nature of **3-benzoylacrylic acid** and its esters makes them valuable precursors for synthesizing various heterocyclic compounds, such as pyrazoles, which are important scaffolds in medicinal chemistry.[12]

Caption: Key reactive pathways of **3-Benzoylacrylic acid** leading to diverse chemical scaffolds.

Role in Drug Discovery

While **3-benzoylacrylic acid** itself is not typically an active pharmaceutical ingredient (API), its derivatives are of significant interest. It serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[1] For example, its ester, ethyl 3-benzoylacrylate, is known as an intermediate and an impurity in the synthesis of Enalapril, a widely used ACE inhibitor for treating hypertension.[12][14] The ability to generate diverse molecular libraries from this single precursor makes it a valuable tool for lead generation and optimization in drug discovery programs.

Safety, Handling, and Storage

As a laboratory chemical, **3-benzoylacrylic acid** requires careful handling. It is classified as toxic if swallowed and causes skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4]

Table 2: GHS Hazard Information

Hazard Statement	Description	Source(s)
H301	Toxic if swallowed	[2]
H315	Causes skin irritation	[2]
H319	Causes serious eye irritation	[2]
H335	May cause respiratory irritation	[2]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[15]
- Eye/Face Protection: Wear appropriate chemical safety goggles or glasses.[15]
- Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[15]
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[15][16]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] It should be kept away from incompatible substances such as strong oxidizing agents.[15] For long-term stability, refrigeration (below 4°C/39°F) is recommended.[15]

Stability and Reactivity: The compound is stable under normal storage conditions.[15] It is incompatible with strong oxidizing agents.[15] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[15]

Conclusion

3-Benzoylacrylic acid (CAS 583-06-2) is a fundamentally important and versatile chemical intermediate. Its straightforward synthesis via Friedel-Crafts acylation and the diverse reactivity afforded by its multiple functional groups make it an indispensable tool for synthetic chemists. For professionals in drug development, it represents a key starting point for the construction of novel heterocyclic and carbocyclic compounds, enabling the exploration of new chemical space in the quest for innovative therapeutics. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- The Role of **3-Benzoylacrylic Acid** in Advanced Chemical Synthesis. (n.d.). Google Cloud.
- Material Safety Data Sheet - **3-Benzoylacrylic acid**. (n.d.). Cole-Parmer.
- Benzoylacrylic acid | C10H8O3 | CID 676116. (n.d.). PubChem.
- **3-Benzoylacrylic acid**, predominantly trans, 97% 5 g | Buy Online. (n.d.). Thermo Scientific Chemicals.
- Benzoylacrylic acid. (n.d.). NIST WebBook.

- **3-Benzoylacrylic acid** | 583-06-2. (n.d.). Sigma-Aldrich.
- Chemical Properties of Benzoylacrylic acid (CAS 583-06-2). (n.d.). Cheméo.
- CAS RN 583-06-2. (n.d.). Fisher Scientific.
- 3-Benzoyl acrylic acid | 583-06-2. (n.d.). Biosynth.
- **trans-3-Benzoylacrylic acid** CAS#: 17812-07-6. (n.d.). ChemicalBook.
- **3-BENZOYLACRYLIC ACID** | 583-06-2. (n.d.). ChemicalBook.
- The Synthesis and Diverse Applications of Ethyl 3-Benzoylacrylate: A Technical Guide. (n.d.). Benchchem.
- Material Safety Data Sheet. (2009, August 29). Sigma-Aldrich.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- β -BENZOYLACRYLIC ACID. (n.d.). Organic Syntheses Procedure.
- Stuck on this Friedel Crafts with Maleic anhydride. Not sure what to do. (2016, March 2). Reddit.
- Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Chem-guide.blogspot.com.
- **3-BENZOYLACRYLIC ACID** | 583-06-2. (n.d.). ChemicalBook.
- CAS 17812-07-6 **trans-3-Benzoylacrylic acid**. (n.d.). BOC Sciences.
- **3-Benzoylacrylic acid**, predominantly trans, 97% 5 g | Buy Online. (n.d.). Thermo Fisher Scientific.
- Friedel–Crafts Condensations with Maleic Anhydrides. III. The Synthesis of Polyhydroxylated Naphthoquinones. (n.d.). Canadian Science Publishing.
- 3-benzoyl-acrylicaci. (n.d.). ChemBK.
- friedel-crafts acylation of benzene. (n.d.). Chemguide.co.uk.
- PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER. (n.d.). Google Patents.
- Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor. (n.d.). Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]

- 2. Benzoylacrylic acid | C10H8O3 | CID 676116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoylacrylic acid [webbook.nist.gov]
- 4. 3-Benzoylacrylic acid, predominantly trans, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. CAS RN 583-06-2 | Fisher Scientific [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. 3-BENZOYLACRYLIC ACID | 583-06-2 [chemicalbook.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CA1282426C - PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER - Google Patents [patents.google.com]
- 14. CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor - Google Patents [patents.google.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. canbipharm.com [canbipharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Benzoylacrylic Acid (CAS 583-06-2)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097660#3-benzoylacrylic-acid-cas-number-583-06-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com